N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as DMTB, is a compound that has been used in scientific research for its potential therapeutic properties. DMTB belongs to the class of benzamide derivatives and has been found to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties.
Wirkmechanismus
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division, and its inhibition can lead to cell cycle arrest and apoptosis .
Mode of Action
The compound interacts with tubulin by binding to its colchicine binding site , thereby inhibiting tubulin polymerization . This disrupts the formation and function of microtubules, leading to cell cycle arrest and ultimately cell death .
Biochemical Pathways
The inhibition of tubulin polymerization affects the mitotic spindle assembly , a structure necessary for chromosome segregation during cell division . This disruption leads to cell cycle arrest at the G2/M phase , preventing the cell from dividing .
Pharmacokinetics
These processes can affect the compound’s bioavailability and its overall pharmacokinetic profile .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation . By disrupting tubulin dynamics and causing cell cycle arrest, the compound effectively inhibits the growth of cancer cells .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide in lab experiments include its anti-inflammatory, anti-cancer, and anti-fibrotic properties, as well as its low toxicity and high selectivity towards cancer cells. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential for off-target effects.
Zukünftige Richtungen
For the research on N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide include the development of more efficient synthesis methods, the investigation of its potential therapeutic properties in other diseases such as diabetes and cardiovascular diseases, and the optimization of its pharmacokinetic and pharmacodynamic properties. In addition, the development of this compound derivatives with improved solubility and selectivity towards specific targets could also be explored.
In conclusion, this compound is a compound that has shown potential therapeutic properties in scientific research. Its anti-inflammatory, anti-cancer, and anti-fibrotic properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
The synthesis of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid to form 4-(2,4-dimethoxyphenyl)thiazol-2-amine. The resulting compound is then reacted with 4-(piperidin-1-ylsulfonyl)benzoyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. It has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. In addition, this compound has been found to exhibit anti-fibrotic properties by inhibiting the production of collagen and reducing the deposition of extracellular matrix proteins.
Eigenschaften
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S2/c1-30-17-8-11-19(21(14-17)31-2)20-15-32-23(24-20)25-22(27)16-6-9-18(10-7-16)33(28,29)26-12-4-3-5-13-26/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDZQAFCEPVXEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.